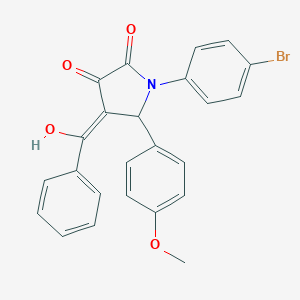
4-benzoyl-1-(4-bromophenyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzoyl-1-(4-bromophenyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound known for its potential applications in scientific research. This compound is also referred to as BMDP, and it belongs to the class of pyrrolidinones. BMDP is a highly potent compound that has been studied for its potential use in various research applications.
Mecanismo De Acción
The exact mechanism of action of BMDP is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, attention, and motivation.
Biochemical and Physiological Effects:
BMDP has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of dopamine and norepinephrine in the brain, leading to increased alertness and focus. BMDP has also been shown to have an effect on appetite suppression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BMDP in lab experiments is its potency. BMDP is a highly potent compound, which means that researchers can use lower doses to achieve the desired effects. This can help to reduce costs and minimize the risk of side effects. However, one of the limitations of using BMDP in lab experiments is that it is a relatively new compound, and there is still much that is not known about its long-term effects.
Direcciones Futuras
There are several potential future directions for research on BMDP. One area of research is its potential use as a treatment for ADHD and depression. Another area of research is its potential use as a tool for studying the brain and its neurotransmitter systems. Additionally, researchers may continue to study the biochemical and physiological effects of BMDP to gain a better understanding of its mechanisms of action and potential applications.
Conclusion:
In conclusion, 4-benzoyl-1-(4-bromophenyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a highly potent compound that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. As research on BMDP continues, it may lead to new insights into the brain and its neurotransmitter systems, as well as potential new treatments for a variety of conditions.
Métodos De Síntesis
The synthesis of BMDP involves several steps. The first step involves the condensation of 4-bromobenzaldehyde and 4-methoxybenzylamine to form an imine intermediate. This intermediate is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with ethyl acetoacetate in the presence of a base to form the pyrrolidinone ring. The resulting compound is then benzoylated to form BMDP.
Aplicaciones Científicas De Investigación
BMDP has been studied for its potential use in various scientific research applications. One of the main areas of research is its potential as a psychoactive drug. BMDP has been shown to have similar effects as other psychoactive drugs such as amphetamines and cocaine. It has been studied for its potential use in treating conditions such as ADHD and depression.
Propiedades
Nombre del producto |
4-benzoyl-1-(4-bromophenyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Fórmula molecular |
C24H18BrNO4 |
Peso molecular |
464.3 g/mol |
Nombre IUPAC |
(4Z)-1-(4-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H18BrNO4/c1-30-19-13-7-15(8-14-19)21-20(22(27)16-5-3-2-4-6-16)23(28)24(29)26(21)18-11-9-17(25)10-12-18/h2-14,21,27H,1H3/b22-20- |
Clave InChI |
OBFYFAJXLAJRDX-XDOYNYLZSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2C4=CC=C(C=C4)Br |
SMILES |
COC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC=C(C=C4)Br |
SMILES canónico |
COC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanolate](/img/structure/B265520.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265531.png)
![5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265540.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265541.png)
![methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B265542.png)

![Dimethyl 1-(4-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B265544.png)
![Dimethyl 8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B265546.png)
![Dimethyl 8-methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B265547.png)
![methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B265550.png)



